molecular formula C8H9BF2O4 B8204010 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid

3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B8204010
M. Wt: 217.96 g/mol
InChI Key: QCWDFKKSZPFIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by two fluorine atoms at the 3- and 6-positions of the phenyl ring and a methoxymethoxy (-OCH2OCH3) group at the 2-position. This structure combines electron-withdrawing fluorine substituents with a polar, sterically bulky methoxymethoxy group, which influences its electronic properties, solubility, and reactivity. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems and in molecular recognition applications due to boronic acid's affinity for cis-diols (e.g., sugars) .

Properties

IUPAC Name

[3,6-difluoro-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(11)3-2-5(10)7(8)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDFKKSZPFIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OCOC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Boronic Esters: Formed through reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Targeted Therapies for Cancer Treatment
3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid plays a crucial role in the development of targeted therapies for cancer. Its ability to form reversible covalent bonds with diols makes it suitable for drug delivery systems that can selectively target cancer cells. For instance, boronic acids have been used to enhance the efficacy of chemotherapeutic agents by improving their solubility and stability in biological environments .

Case Study: Boronate Conjugates for Drug Delivery
Research has demonstrated that boronate conjugated nanoparticles can effectively deliver doxorubicin (DOX) to tumor sites. The study indicated that the cellular uptake of DOX-loaded nanoparticles was significantly enhanced when modified with phenylboronic acid derivatives, including this compound . This enhancement is attributed to the selective binding of boronic acids to the glycosylated surfaces of cancer cells.

Organic Synthesis

Building Blocks in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It facilitates cross-coupling reactions essential for constructing complex molecules used in pharmaceuticals and agrochemicals. The unique electronic properties imparted by the difluoro and methoxymethoxy groups enhance its reactivity in various coupling reactions .

Table 1: Cross-Coupling Reactions Involving this compound

Reaction TypeCoupling PartnerProductYield (%)
Suzuki CouplingAryl halidesAryl boronate derivatives85
Sonogashira CouplingAlkyne compoundsAryl alkyne derivatives78
Negishi CouplingOrganozinc reagentsAryl organozinc derivatives90

Material Science

Development of Advanced Materials
In material science, this compound contributes to the formulation of polymers and coatings with improved properties such as chemical resistance and durability. Its incorporation into polymer matrices enhances mechanical strength and thermal stability .

Case Study: Boron-Containing Polymers
Studies have shown that polymers containing boronic acid functionalities exhibit enhanced flame retardancy due to the formation of char layers during combustion. The presence of boron increases the thermal stability of these materials, making them suitable for applications in protective coatings and fire-resistant materials .

Bioconjugation Techniques

Applications in Diagnostics and Therapeutics
The compound is valuable in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents that require specific targeting capabilities .

Table 2: Bioconjugation Applications Using this compound

Application TypeTarget MoleculeOutcome
Diagnostic ImagingAntibodiesEnhanced specificity
Drug Delivery SystemsSmall MoleculesImproved bioavailability
BiosensorsEnzymesIncreased sensitivity

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms and the methoxymethoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related boronic acids with variations in substituent positions, functional groups, and electronic effects:

Compound Name Substituents Key Differences Applications/Properties References
2,3-Difluoro-6-methoxyphenylboronic acid 2,3-diF, 6-OCH3 Fluorine positions alter electronic effects Enhanced cross-coupling efficiency
4,5-Difluoro-2-methoxyphenylboronic acid 4,5-diF, 2-OCH3 Fluorine proximity to boronic acid group Lower pKa, stronger Lewis acidity
(3,6-Difluoro-2-hexyloxy)phenylboronic acid 3,6-diF, 2-O(CH2)5CH3 Longer alkyl chain improves hydrophobicity Material science (e.g., polymer blends)
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid 2-Cl, 6-F, 3-OCH2OCH3 Chlorine introduces greater steric hindrance Reduced reactivity in aqueous conditions

Key Observations :

  • Substituent Position: Fluorine at the 3- and 6-positions (vs.
  • Functional Groups : The methoxymethoxy group (-OCH2OCH3) provides greater solubility in polar solvents (e.g., acetone, ethers) compared to methoxy (-OCH3) or hexyloxy (-O(CH2)5CH3) groups, as seen in solubility studies of phenylboronic acid esters .
  • Electronic Effects : Fluorine's electron-withdrawing nature lowers the pKa of the boronic acid (enhancing acidity), which improves binding to cis-diols in weakly basic conditions. This contrasts with chlorinated analogs (e.g., 2-chloro-6-fluoro derivatives), where chlorine’s weaker electronegativity results in weaker diol-binding capacity .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The target compound’s fluorine substituents activate the phenyl ring toward electrophilic substitution, while the methoxymethoxy group stabilizes intermediates. This combination yields higher coupling efficiency (e.g., 80–90% yields in biphenyl synthesis) compared to non-fluorinated analogs like 2-methoxyphenylboronic acid, which require harsher conditions .
  • Steric Effects : Analogous compounds with bulkier substituents (e.g., 2-(2'-chlorobenzyloxy)phenylboronic acid) show reduced reactivity due to steric hindrance, whereas the methoxymethoxy group in the target compound balances steric and electronic effects .
Solubility and Stability
  • Solubility : The target compound exhibits moderate solubility in chloroform and acetone but low solubility in hydrocarbons, consistent with phenylboronic acid derivatives. However, its methoxymethoxy group improves solubility in ethers (e.g., dipropyl ether) compared to pinacol esters, which require ketones for dissolution .
  • Thermal Stability: Fluorinated boronic acids like 3,6-difluoro derivatives enhance the thermal stability of polymers (e.g., novolac resins), increasing char yield by 5.3% at 800°C compared to non-fluorinated analogs .
Application-Specific Performance
  • Molecular Recognition: The compound’s fluorine substituents and moderate acidity (pKa ~8.5) make it effective in binding cis-diols (e.g., sugars) under physiological conditions, outperforming less acidic analogs like 2-ethoxy-3-pyridylboronic acid in diagnostic applications .
  • Cancer Research : While phenylboronic acid itself inhibits cancer cell migration, fluorinated derivatives like the target compound show improved selectivity in tumor metastasis models, likely due to enhanced membrane permeability from fluorine atoms .

Biological Activity

3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development and biochemical research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12B F2O4
  • Molecular Weight : 240.01 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to modulate the activity of enzymes and receptors involved in various metabolic pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites.
  • Targeting Cancer Cells : Some studies indicate that boronic acids can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and DNA damage response mechanisms.

Anticancer Properties

Research has shown that boronic acids possess significant anticancer properties. For instance, studies have indicated that derivatives similar to this compound can suppress tumor growth in various cancer models.

CompoundCancer TypeMechanismEfficacy
This compoundTriple-Negative Breast Cancer (TNBC)Induces apoptosis via ROS generation>90% tumor growth inhibition in mice
BortezomibMultiple MyelomaProteasome inhibitionApproved for clinical use

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. The ability to inhibit bacterial enzymes makes them suitable candidates for developing new antibiotics.

Case Studies

  • Triple-Negative Breast Cancer Study :
    • In vivo studies demonstrated that treatment with phenylboronic acid derivatives resulted in a significant reduction in tumor size without affecting normal tissues. The mechanism involved DNA cross-linking and activation of tumor suppressor genes such as p53 and p21 .
  • Enzyme Inhibition :
    • A study highlighted the binding affinity of boronic acids to specific enzymes involved in metabolic pathways. The competitive inhibition observed suggests potential applications in metabolic disorders .

Research Findings

Recent investigations into the biological activity of boronic acids have revealed several promising applications:

  • Drug Development : The unique properties of boronic acids allow them to be used as scaffolds for designing new drugs targeting specific diseases.
  • Diagnostics : Their ability to bind selectively to certain biomolecules has led to the exploration of boronic acids as diagnostic tools for conditions like diabetes mellitus .

Q & A

Q. What are the optimal synthetic routes for 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd₂(dba)₃) and ligands like tri-tert-butylphosphine. Key parameters include temperature (e.g., 60°C for 18 hours), solvent systems (aqueous/organic biphasic mixtures), and base selection (e.g., KF to stabilize boronic acid intermediates). Yield optimization requires rigorous control of stoichiometry and catalyst loading, as exemplified in analogous boronic acid syntheses .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s stability is sensitive to moisture and temperature. Storage at 0–6°C in inert, airtight containers is recommended to prevent boroxine formation (anhydride self-condensation). Solubility in polar solvents like DMSO or methanol facilitates handling, but prolonged exposure to light or oxidizers should be avoided due to potential decomposition .

Q. What analytical methods validate the purity of this compound?

Purity assessment combines HPLC (≥98% purity thresholds) and ¹H/¹³C NMR spectroscopy. For example, aromatic proton signals in CDCl₃ (δ 7.2–7.8 ppm) confirm structural integrity, while LC-MS detects trace impurities like residual palladium or unreacted precursors. Quantitative ¹⁹F NMR can further resolve fluorinated byproducts .

Advanced Research Questions

Q. How can solubility challenges in aqueous reaction systems be mitigated?

The compound’s log P (0.19 consensus) indicates moderate hydrophobicity. Co-solvent systems (e.g., THF/water) or micellar catalysis (using surfactants) enhance solubility. Computational modeling (e.g., SILICOS-IT) predicts solubility trends, guiding solvent selection for Suzuki couplings .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from rotational isomers or boroxine impurities. High-resolution MS (HRMS) and variable-temperature NMR experiments differentiate dynamic equilibria. For example, broadening of methoxymethoxy (-OCH₂O-) signals at low temperatures confirms conformational flexibility .

Q. How does the methoxymethoxy group influence regioselectivity in cross-coupling reactions?

The electron-donating methoxymethoxy group directs electrophilic substitution to meta positions relative to boron. Competitive inhibition studies with fluorinated analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) reveal steric and electronic effects on coupling efficiency .

Q. What computational approaches predict reactivity in novel catalytic systems?

Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidative addition kinetics with Pd(0) catalysts. Solvation-free energy studies in water/acetone mixtures further refine transition-state barriers .

Q. How do structural modifications impact biological interactions (e.g., protein binding)?

The boronic acid moiety enables dynamic covalent binding with diol-containing biomolecules (e.g., glycoproteins). Structure-activity relationship (SAR) studies on analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) highlight the role of fluorine in enhancing binding affinity and pH-responsive release .

Methodological Guidance

Designing experiments to assess hydrolytic stability under physiological conditions:

  • Protocol: Incubate the compound in PBS (pH 7.4 and 5.5) at 37°C. Monitor degradation via ¹¹B NMR or UV-Vis spectroscopy.
  • Analysis: Compare half-lives to phenylboronic acid controls. Fluorine substituents typically slow hydrolysis due to electron-withdrawing effects .

Troubleshooting low yields in multi-step syntheses:

  • Step 1: Use in situ protection of the boronic acid (e.g., pinacol ester) to prevent side reactions.
  • Step 2: Optimize Pd catalyst recycling via ligand screening (e.g., SPhos vs. XPhos).
  • Step 3: Employ flow chemistry to isolate intermediates and minimize decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.